molecular formula C5H11ClN2O2 B1291495 6-(Aminomethyl)morpholin-3-one hydrochloride CAS No. 170799-36-7

6-(Aminomethyl)morpholin-3-one hydrochloride

Cat. No.: B1291495
CAS No.: 170799-36-7
M. Wt: 166.6 g/mol
InChI Key: ZVGJFNSJTCZGQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Aminomethyl)morpholin-3-one hydrochloride, also known as AMMO-HCl, is an organic compound with a molecular formula of C5H13ClN2O. It is a white, crystalline solid with a melting point of 108-112 °C and a density of 1.21 g/cm3. AMMO-HCl is a versatile reagent used in a variety of organic synthesis, including the synthesis of a variety of pharmaceuticals, biochemicals, and other compounds.

Scientific Research Applications

Antibacterial and Antitumor Applications

Chemical Synthesis and Stability

  • Synthesis of Morpholine Derivatives : Fritz et al. (2011) presented a method for converting amino alcohols into morpholines using sulfinamides as temporary protecting groups. This approach demonstrates the versatility of morpholine derivatives in chemical synthesis, offering a pathway to the formal synthesis of drugs like (S,S)-reboxetine (Fritz, Mumtaz, Yar, McGarrigle, & Aggarwal, 2011).
  • Chemical Stability Studies : A study on the stabilities of morpholinosydnonimine derivatives by Asahi, Shinozaki, & Nagaoka (1971) provided insights into the chemical behavior and decomposition pathways of these compounds, contributing to a deeper understanding of their stability under various conditions (Asahi, Shinozaki, & Nagaoka, 1971).

Synthesis and Evaluation of Biological Activities

  • Aminomethylation Reactions : Mondal et al. (2017) reported an aminomethylation methodology involving morpholine, showcasing its utility in synthesizing aminomethylated derivatives of imidazoheterocycles. This process underscores the role of morpholine in facilitating novel synthetic routes for heterocyclic compounds (Mondal, Samanta, Singsardar, & Hajra, 2017).

Safety and Hazards

This compound is classified as an Eye Irritant (Category 2) and a Skin Sensitizer (Category 1) . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

Properties

IUPAC Name

6-(aminomethyl)morpholin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2.ClH/c6-1-4-2-7-5(8)3-9-4;/h4H,1-3,6H2,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVGJFNSJTCZGQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC(=O)N1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30626919
Record name 6-(Aminomethyl)morpholin-3-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170799-36-7
Record name 6-(Aminomethyl)morpholin-3-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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